molecular formula C8H9NO2S B1438656 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol CAS No. 152038-64-7

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

Cat. No.: B1438656
CAS No.: 152038-64-7
M. Wt: 183.23 g/mol
InChI Key: RRZPPNDZKBZHIB-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (CAS 152038-64-7) is a benzodioxane-based compound with the molecular formula C 8 H 9 NO 2 S and a molecular weight of 183.23 g/mol . This chemical features a 2,3-dihydro-1,4-benzodioxine core, a versatile scaffold recognized for its stability and significant value in medicinal chemistry and materials science research . The 1,4-benzodioxane structure is a privileged scaffold in drug discovery, serving as a core framework for developing diverse pharmacologically active agents . Researchers utilize this structure in the synthesis of novel compounds for biological evaluation, including potential alpha-adrenoreceptor antagonists . Furthermore, benzodioxane derivatives are investigated for their potential anticancer activity, with studies showing certain derivatives can induce apoptosis and cell cycle arrest in cancer cell lines . The stability of the benzodioxane ring system, even in derivatives with high-energy functional groups, makes it a compelling subject for further scientific exploration . This product is intended for research purposes as a chemical building block or intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-5-3-6-7(4-8(5)12)11-2-1-10-6/h3-4,12H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZPPNDZKBZHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol typically involves:

  • Starting from 2,3-dihydro-1,4-benzodioxin derivatives,
  • Introduction of the amino group at the 7-position,
  • Introduction or transformation to the thiol group at the 6-position,
  • Use of appropriate reagents and conditions to achieve selective substitution without degrading the benzodioxine ring.

Preparation of the Amino Group at the 7-Position

A common route to introduce the amino group involves:

  • Starting from 2,3-dihydro-1,4-benzodioxin-6-amine as a key intermediate.
  • The amine group can be introduced via nucleophilic aromatic substitution or reduction of a nitro precursor at the 7-position.
  • For example, 2,3-dihydro-1,4-benzodioxin-6-amine can be synthesized by reaction of 2,3-dihydro-1,4-benzodioxin derivatives with ammonia or amine sources under controlled pH and temperature conditions to ensure regioselectivity.

Introduction of the Thiol Group at the 6-Position

The thiol group introduction is more challenging due to the sensitivity of sulfur functionalities:

  • One reported method involves the displacement of halogenated intermediates (e.g., bromides) by thiol nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) using lithium hydride (LiH) as an activator.
  • Alternatively, thiol groups can be introduced by reduction of disulfide precursors or by substitution reactions on suitable leaving groups.
  • The preparation of thiol-substituted benzodioxine derivatives often employs mild conditions to prevent oxidation of thiol to disulfide.

Representative Synthetic Procedure

A specific example of synthesis from the literature includes:

  • Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous basic medium to form sulfonamide intermediates.
  • Subsequent treatment of these intermediates with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with LiH leads to substitution reactions yielding thiol-containing derivatives.
  • The reaction conditions (pH, temperature, solvent polarity) are critical to maximize yield and purity.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
Amination Nucleophilic substitution or reduction Ammonia or amine source, controlled pH Moderate to high Regioselectivity critical
Thiolation Nucleophilic substitution 2-bromoacetamides, DMF, LiH Moderate (varies) Polar aprotic solvent enhances nucleophilicity
Sulfonamide formation (intermediate) Acylation Benzenesulfonyl chloride, aqueous base High Precursor for further substitution

Analytical Confirmation and Characterization

  • The synthesized compounds are characterized by proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis (CHN).
  • These techniques confirm the presence of amino and thiol groups and the integrity of the benzodioxine ring.

Comparative Synthetic Routes and Related Compounds

  • Other studies on related benzodioxine derivatives emphasize the use of thiobiurea intermediates and arylisothiocyanates to generate thiol-substituted heterocycles under mild conditions.
  • Heating thiobiureas in aqueous NaOH can afford hydroxy-thiol derivatives, which can be further modified to benzodioxine thiols.
  • Displacement of bromides by thiols is a common final step to introduce the thiol functionality.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Yield References
Amination of benzodioxine 2,3-dihydro-1,4-benzodioxin derivatives Ammonia/amine Aqueous basic Room temp to mild heating Moderate to high
Sulfonamide intermediate formation 2,3-dihydro-1,4-benzodioxin-6-amine Benzenesulfonyl chloride Aqueous base Room temp High
Thiolation via nucleophilic substitution Sulfonamide intermediate 2-bromoacetamides, LiH DMF Ambient to 60°C Moderate
Thiobiurea route (related compounds) Aryl isothiocyanates Semicarbazide, NaOAc Acetonitrile Room temp to 100°C Good

Research Findings and Practical Considerations

  • The choice of solvent and base is crucial for the selective introduction of amino and thiol groups without ring degradation.
  • Use of polar aprotic solvents such as DMF enhances nucleophilicity for substitution reactions involving thiols.
  • Lithium hydride acts as an activator to facilitate thiol substitution.
  • Reaction monitoring by spectroscopic methods ensures the control of regioselectivity and purity.
  • Yields vary depending on the specific substituents and reaction conditions but generally range from moderate to high.
  • The synthetic routes are adaptable for producing derivatives for biological activity studies, including enzyme inhibition assays.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives.

Scientific Research Applications

Therapeutic Potential

The compound exhibits notable biological activities that suggest its potential as a therapeutic agent. Research indicates that 7-ADOT may be developed for treating diseases related to oxidative stress and inflammation. Its structure allows it to act as an analogue of established bioactive benzodioxines, which could lead to new insights into its biological activities and therapeutic applications.

Potential Applications in Disease Treatment:

  • Cancer Therapy: 7-ADOT has been explored for its efficacy against Hsp90 inhibitor-sensitive cancers, which include various types of tumors and neoplasms. The compound's ability to modulate heat shock proteins could be beneficial in developing targeted cancer therapies .
  • Inflammatory Disorders: Given its reactivity profile, 7-ADOT may also serve in the treatment of inflammatory diseases, autoimmune disorders, and other conditions influenced by oxidative stress .

Polymer Development

The benzodioxine core structure is present in some polymers known for interesting properties. Researchers are investigating the use of 7-ADOT as a building block for novel materials that leverage its amine and thiol functionalities. This could lead to the development of materials with specific properties suitable for various industrial applications.

Recent studies have focused on the interactions of 7-ADOT with biological systems to elucidate its therapeutic effects. Investigations include assessing its antioxidant properties and potential mechanisms of action against specific disease models.

Material Applications

Research is ongoing regarding the application of 7-ADOT in creating novel polymeric materials with enhanced functionalities derived from its unique chemical structure.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound NH₂ (C7), SH (C6) C₈H₇NO₂S 181.23 Primary amine; nucleophilic thiol group
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine OCH₃ (C6), thiophenyl (C2) C₁₅H₁₂O₂S 256.32 Sulfur-containing heterocycle; synthetic intermediate
7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine NH₂ (C6), NO₂ (C7) C₁₁H₁₀N₂OS 218.28 Electron-withdrawing nitro group
2,3-Dihydro-1,4-benzodioxin-6-ol OH (C6) C₈H₈O₃ 152.15 Phenolic hydroxyl; enzymatic hydroxylation target
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone NH₂ (C7), COCH₃ (C6) C₁₀H₁₁NO₃ 193.20 Ketone functionality; potential drug precursor
Amino-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid NH₂ (C6), CH₂COOH (side chain) C₁₀H₁₁NO₄ 209.20 Carboxylic acid; enhanced solubility

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions. In contrast, the nitro group in 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine (C₁₁H₁₀N₂OS) is strongly electron-withdrawing, directing reactivity to meta positions . Thiol (-SH) groups are prone to oxidation, forming disulfide bridges, which may limit stability compared to hydroxyl (-OH) or methoxy (-OCH₃) derivatives .

Solubility and Reactivity: Hydroxyl derivatives (e.g., 2,3-dihydro-1,4-benzodioxin-6-ol) exhibit high solubility in polar solvents due to hydrogen bonding, whereas thiol-containing compounds may require stabilizers to prevent oxidation . Carboxylic acid derivatives (e.g., Amino-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid) demonstrate improved aqueous solubility, making them favorable for drug formulation .

Biological Activity: Benzodioxane derivatives with methylphenylmethanol scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) are reported as immunomodulators, inhibiting PD-1/PD-L1 interactions . Enzymatic hydroxylation of 2,3-dihydro-1,4-benzodioxin-6-ol yields precursors for pharmaceutical synthesis, showcasing regioselectivity (70:5-ol/30:6-ol ratio) .

Biological Activity

7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol (commonly referred to as 7-ADOT) is a compound belonging to the benzodioxine family, known for its significant biological activities and potential therapeutic applications. This article explores its biological activity, including antioxidant properties, anticancer effects, and enzyme inhibition. It also presents relevant case studies and research findings.

Chemical Structure and Properties

7-ADOT features a unique structure characterized by an amino group and a thiol substituent attached to a benzodioxine core. This combination enhances its reactivity and allows for the formation of various derivatives that can be explored for biological activity.

1. Antioxidant Properties

Research indicates that compounds similar to 7-ADOT exhibit notable antioxidant activities. The presence of thiol groups is associated with the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Studies have demonstrated that 7-ADOT and its derivatives possess anticancer properties. For instance, a related compound was found to be significantly more potent than established drugs against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers. The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer proliferation .

3. Enzyme Inhibition

7-ADOT has shown potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from 7-ADOT demonstrated moderate inhibitory activity with IC50 values comparable to standard inhibitors used in diabetes management .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of 7-ADOT through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that 7-ADOT exhibited significant scavenging abilities, suggesting its potential use as a natural antioxidant in pharmaceutical formulations.

Case Study 2: Anticancer Efficacy

In vitro studies on 7-ADOT derivatives revealed that certain modifications enhanced their cytotoxic effects against cancer cells. For example, derivatives with additional functional groups showed improved potency against MCF-7 cells compared to the parent compound .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
7-Nitro-2,3-dihydro-1,4-benzodioxineNitro group at position 7Exhibits different electronic properties affecting reactivity
5-Carboxylic Acid DerivativeCarboxylic acid at position 5Increased solubility and potential for salt formation
7-Chloro-2,3-dihydro-1,4-benzodioxineChlorine substituentEnhanced lipophilicity leading to altered bioavailability

The comparison highlights how structural variations influence biological activity, providing insights into optimizing compounds for specific therapeutic targets.

Q & A

Q. What protocols evaluate the compound’s stability under physiological conditions?

  • Methodology :
  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • LC-MS/MS Analysis : Quantify degradation products over 24–72 hours .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol
Reactant of Route 2
Reactant of Route 2
7-Amino-2,3-dihydro-1,4-benzodioxine-6-thiol

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